3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride
Overview
Description
3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride is a useful research compound. Its molecular formula is C6H16ClN3O and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Evaluation in Cardiovascular Applications
3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride has been studied in cardiovascular applications. A clinical evaluation of a similar compound, 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride, found no significant change in angina pectoris symptoms in patients (Sandler, 1960).
Chemical Synthesis and Diversity
The compound has been used as a starting material in chemical syntheses to create a structurally diverse library of compounds. In one study, it was used to produce various derivatives through alkylation and ring closure reactions (Roman, 2013).
Pharmacological Research Tool
The compound has also been identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Catalysis in Organic Chemistry
In organic chemistry, derivatives of this compound, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been used as recyclable catalysts for acylation reactions (Liu et al., 2014).
Peptide Construction
It has been applied in peptide construction, demonstrating its utility in the formation of cyclic depsipeptides via direct amid cyclization (Obrecht & Heimgartner, 1987).
Investigational Drug Research
The compound has been used in the synthesis of investigational drugs, such as for the treatment of Alzheimer's disease, showcasing its role in medicinal chemistry (Ciszewska et al., 1997).
Properties
IUPAC Name |
3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDIOGFLPFFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.